molecular formula C36H56O4 B12108184 Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate

Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate

Cat. No.: B12108184
M. Wt: 552.8 g/mol
InChI Key: DQNHJPYWBHTPOH-UHFFFAOYSA-N
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Description

Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate is a complex organic compound with a unique structure that includes multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the chiral centers. Common reagents used in the synthesis include vinyl magnesium bromide and dry tetrahydrofuran (THF) under controlled atmospheric conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities. For example, it may interact with enzymes involved in metabolic processes, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(2R,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.

Properties

Molecular Formula

C36H56O4

Molecular Weight

552.8 g/mol

IUPAC Name

benzyl 2-hexyl-5-hydroxy-3-phenylmethoxyhexadecanoate

InChI

InChI=1S/C36H56O4/c1-3-5-7-9-10-11-12-13-20-26-33(37)28-35(39-29-31-22-16-14-17-23-31)34(27-21-8-6-4-2)36(38)40-30-32-24-18-15-19-25-32/h14-19,22-25,33-35,37H,3-13,20-21,26-30H2,1-2H3

InChI Key

DQNHJPYWBHTPOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

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